molecular formula C21H17BrN2O2 B11666294 3-{[(4-bromophenyl)carbonyl]amino}-N-(3-methylphenyl)benzamide

3-{[(4-bromophenyl)carbonyl]amino}-N-(3-methylphenyl)benzamide

Cat. No.: B11666294
M. Wt: 409.3 g/mol
InChI Key: HAGWNZKRXVMYKK-UHFFFAOYSA-N
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Description

3-(4-BROMOBENZAMIDO)-N-(3-METHYLPHENYL)BENZAMIDE is a complex organic compound that features a bromobenzamido group and a methylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOBENZAMIDO)-N-(3-METHYLPHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-bromobenzene, undergoes nitration to form 4-bromonitrobenzene.

    Reduction: The nitro group in 4-bromonitrobenzene is reduced to form 4-bromoaniline.

    Acylation: 4-bromoaniline is then acylated with 3-methylbenzoyl chloride to form 3-(4-bromobenzamido)-N-(3-methylphenyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOBENZAMIDO)-N-(3-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.

    Reduction Reactions: The amide groups can be reduced to amines under specific conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Products with amine groups instead of amide groups.

    Oxidation: Products with carboxylic acid groups replacing the methyl group.

Scientific Research Applications

3-(4-BROMOBENZAMIDO)-N-(3-METHYLPHENYL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It may be used in the development of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-BROMOBENZAMIDO)-N-(3-METHYLPHENYL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzamido and methylphenyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorobenzamido)-N-(3-methylphenyl)benzamide: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluorobenzamido)-N-(3-methylphenyl)benzamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

3-(4-BROMOBENZAMIDO)-N-(3-METHYLPHENYL)BENZAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom can participate in halogen bonding, which can be advantageous in certain applications.

Properties

Molecular Formula

C21H17BrN2O2

Molecular Weight

409.3 g/mol

IUPAC Name

3-[(4-bromobenzoyl)amino]-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C21H17BrN2O2/c1-14-4-2-6-18(12-14)23-21(26)16-5-3-7-19(13-16)24-20(25)15-8-10-17(22)11-9-15/h2-13H,1H3,(H,23,26)(H,24,25)

InChI Key

HAGWNZKRXVMYKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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